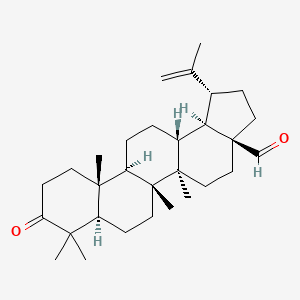

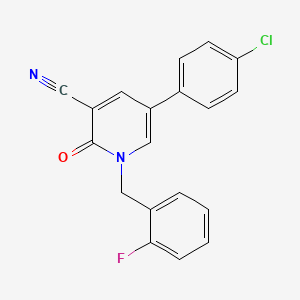

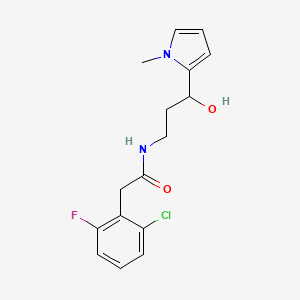

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized by researchers at the University of Aberdeen in 1999 and has since been used extensively in scientific research to understand the physiological and biochemical effects of CB1 receptor antagonism.

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

Walczak (2014) developed a sensitive LC-MS/MS method for the simultaneous determination of new aminopropan-2-ol derivatives, including variants of the compound , to study their pharmacokinetics and bioavailability in rats. This research highlights the compound's relevance in evaluating β-adrenolytic activity, providing foundational pharmacokinetic parameters such as terminal half-lives and absolute bioavailability, which are crucial for drug development and therapeutic application Walczak, 2014.

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, closely related to the compound of interest, for their corrosion inhibition efficiency on stainless steel in acidic environments. Their findings demonstrate the potential industrial application of such compounds in protecting metals against corrosion, a significant issue in industries such as oil and gas, and construction Vikneshvaran & Velmathi, 2017.

Adrenolytic Activity

Research by Groszek et al. (2009) on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers showed significant decreases in systolic and diastolic blood pressure, antiarrhythmic activity, and affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings indicate the compound's potential in developing treatments for cardiovascular diseases by targeting adrenoceptors Groszek et al., 2009.

Antimicrobial and Antiradical Activity

The work by Čižmáriková et al. (2020) explored the antimicrobial and antiradical activity of derivatives related to the compound , providing insight into their potential as biologically active agents against pathogens and their use in designing new antimicrobial and antioxidant compounds Čižmáriková et al., 2020.

Synthesis and Biological Activity

Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff bases containing the indole group from Tryptophan and various aldehydes, including derivatives similar to the compound of interest, and examined their antimicrobial activity. This study further underscores the versatile nature of indole-based compounds in synthesizing biologically active molecules Radhakrishnan, Balakrishnan, & Selvaraj, 2020.

Propriétés

IUPAC Name |

1-indol-1-yl-3-(4-methoxyanilino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-22-17-8-6-15(7-9-17)19-12-16(21)13-20-11-10-14-4-2-3-5-18(14)20;/h2-11,16,19,21H,12-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZXZBYQUAANPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)